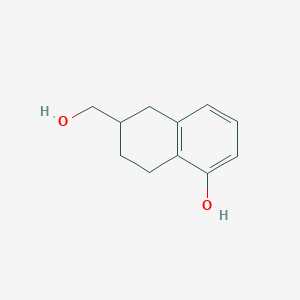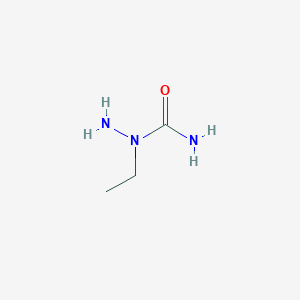
3-(1-methylimidazol-2-yl)sulfanylpyrazine-2-carbonitrile
概要
説明
3-(1-methylimidazol-2-yl)sulfanylpyrazine-2-carbonitrile is a heterocyclic compound that features both imidazole and pyrazine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methylimidazol-2-yl)sulfanylpyrazine-2-carbonitrile typically involves the reaction of 2-chloropyrazine with 1-methyl-1H-imidazole-2-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3-(1-methylimidazol-2-yl)sulfanylpyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the imidazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing nitriles to amines.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring, which can mimic histidine residues in proteins.
Medicine: Studied for its potential antimicrobial and anticancer properties.
作用機序
The mechanism by which 3-(1-methylimidazol-2-yl)sulfanylpyrazine-2-carbonitrile exerts its effects is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. Additionally, the nitrile group can participate in hydrogen bonding and other interactions with biological macromolecules, affecting their function .
類似化合物との比較
Similar Compounds
Imidazole derivatives: Compounds like 1-methylimidazole and 2-mercaptoimidazole share structural similarities and are used in similar applications.
Pyrazine derivatives: Compounds such as 2-chloropyrazine and 2-aminopyrazine are structurally related and exhibit comparable reactivity.
Uniqueness
3-(1-methylimidazol-2-yl)sulfanylpyrazine-2-carbonitrile is unique due to the combination of the imidazole and pyrazine rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler imidazole or pyrazine derivatives .
特性
分子式 |
C9H7N5S |
|---|---|
分子量 |
217.25 g/mol |
IUPAC名 |
3-(1-methylimidazol-2-yl)sulfanylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C9H7N5S/c1-14-5-4-13-9(14)15-8-7(6-10)11-2-3-12-8/h2-5H,1H3 |
InChIキー |
XJAIGOZPGKHJFE-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1SC2=NC=CN=C2C#N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-1-[(3S,4R)-4-Hydroxypyrrolidin-3-yl]propane-1,2,3-triol](/img/structure/B8648218.png)











